![molecular formula C77H70BF24IrNO2P- B6338943 (R,R)-[COD]Ir[cy2PThrePHOX], 97%, CAS No. 880262-14-6](/img/structure/B6338943.png)

(R,R)-[COD]Ir[cy2PThrePHOX], 97%,

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

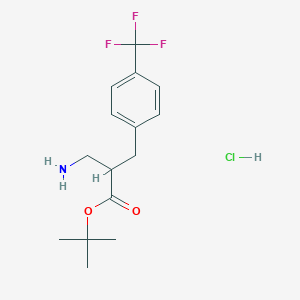

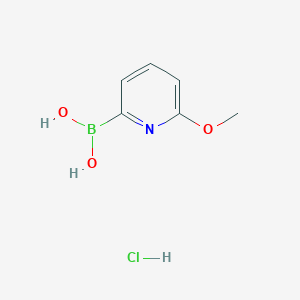

“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is a chemical compound with the IUPAC name cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide. It is an orange powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new chiral phosphine−oxazoline ligands with a rigid and bulky spirobiindane scaffold were synthesized, starting with optically pure 7-diphenylphosphino-7‘-trifluoromethanesulfonyloxyl-1,1‘-spirobiindane, in four steps in 40−64% overall yield .Molecular Structure Analysis

The molecular formula of “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is C77H70BF24IrNO2P . The structure can be analyzed using techniques such as Infrared (IR) spectroscopy .Chemical Reactions Analysis

Iridium complexes like “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” have been used in various chemical reactions. For example, they have been used in the iridium-catalyzed asymmetric hydrogenation of β-amino ketones .Physical And Chemical Properties Analysis

“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is an orange powder . It has a melting point of 160-161°C . It is air sensitive, moisture sensitive, and should be stored cold .科学研究应用

((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97% is used in various scientific research applications, such as the development of new drugs and the study of biochemical and physiological effects. It has been used in the development of new drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It has also been used to study the biochemical and physiological effects of drugs, such as the effects of drugs on the human body.

作用机制

Mode of Action

The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is known to act as a catalyst in chemical reactions . As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to proceed. It does this by providing an alternative reaction pathway with a lower activation energy.

Result of Action

The molecular and cellular effects of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF’s action would depend on the specific reactions it catalyzes. As a catalyst, it could potentially influence a wide range of molecular and cellular processes by accelerating specific chemical reactions .

Action Environment

The action, efficacy, and stability of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF can be influenced by various environmental factors. These may include the pH, temperature, and concentration of other reactants in the reaction environment. The compound is stored under inert gas (nitrogen or Argon) at 2-8°C, indicating that it may be sensitive to oxygen, moisture, or higher temperatures .

实验室实验的优点和局限性

The advantages of using ((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97% in lab experiments include its ability to catalyze the hydrogenation of organic compounds, its high selectivity and efficiency, and its relatively low cost. However, there are also some limitations to using this compound in lab experiments. For example, it is not suitable for use in reactions involving highly reactive compounds, and it is not suitable for use in reactions that require high temperatures.

未来方向

There are several potential future directions for the use of ((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97%. One potential direction is the development of new drugs based on the hydrogenation reaction it catalyzes. Another potential direction is the development of new catalysts based on the structure of this compound. Additionally, this compound could be used to study the biochemical and physiological effects of drugs, as well as the effects of environmental pollutants. Finally, this compound could be used to develop new methods for the synthesis of chiral compounds.

合成方法

The synthesis of ((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97% requires the use of a chiral ligand and a chiral iridium complex. The chiral ligand is typically synthesized through a reaction between a chiral alcohol and a chiral acid. The chiral iridium complex is then synthesized by the reaction between the chiral ligand and an iridium salt. This reaction is typically conducted in a polar solvent, such as methanol or ethanol, at temperatures between 0 and 40°C. The reaction is typically complete within a few hours.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of (R,R)-[COD]Ir[cy2PThrePHOX], 97%, can be achieved through a series of reactions involving the coordination of iridium with a chiral ligand and a carbonyl-containing compound. The chiral ligand used in this synthesis is cy2PThrePHOX, which is a bidentate ligand that can coordinate with iridium through its phosphorus and oxygen atoms. The carbonyl-containing compound used in this synthesis is COD (1,5-cyclooctadiene), which can act as a source of electrons for the iridium complex. The synthesis pathway involves the following steps:", "Starting Materials": [ "cy2PThrePHOX", "IrCl3", "COD", "NaBH4", "EtOH", "HCl", "Na2CO3", "CH2Cl2", "NaCl", "Na2SO4", "Et2O" ], "Reaction": [ "1. Synthesis of cy2PThrePHOX: This can be achieved through a literature-known method involving the reaction of cy2P with ThrePHOX in the presence of a base and a catalyst.", "2. Synthesis of (R,R)-[cy2PThrePHOX]IrCl2: This can be achieved through the reaction of cy2PThrePHOX with IrCl3 in the presence of NaBH4 and EtOH. The resulting mixture is then treated with HCl to remove any excess NaBH4 and the product is isolated by filtration.", "3. Synthesis of (R,R)-[COD]Ir[cy2PThrePHOX]Cl: This can be achieved through the reaction of (R,R)-[cy2PThrePHOX]IrCl2 with COD in the presence of Na2CO3 and CH2Cl2. The resulting mixture is then treated with NaCl and Na2SO4 to remove any impurities and the product is isolated by filtration.", "4. Synthesis of (R,R)-[COD]Ir[cy2PThrePHOX], 97%: This can be achieved through the reaction of (R,R)-[COD]Ir[cy2PThrePHOX]Cl with Et2O. The resulting mixture is then treated with Na2CO3 to remove any impurities and the product is isolated by filtration." ] } | |

CAS 编号 |

880262-14-6 |

分子式 |

C77H70BF24IrNO2P- |

分子量 |

1731.3 g/mol |

IUPAC 名称 |

(1Z,5Z)-cycloocta-1,5-diene;dicyclohexyl-[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

InChI |

InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7-;/t29-,35-;;;/m1.../s1 |

InChI 键 |

LADOFGASZSKWMF-XCHXSORBSA-N |

手性 SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1OC(=N[C@H]1C(OP(C2CCCCC2)C3CCCCC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.[Ir] |

SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |

规范 SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)

![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)

![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)

![Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate](/img/structure/B6338959.png)